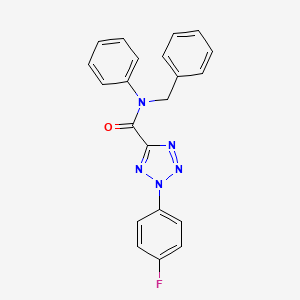

N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as tetrazole rings and substituted benzamides, which are often synthesized for their biological activities, including anticancer, antiarrhythmic, and antiallergic properties .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with basic building blocks like benzoic acids or amines, followed by acylation, cyclization, and coupling reactions. For instance, substituted benzothiazoles were synthesized using acyl chlorination, followed by coupling with amines and cyclization . Similarly, thiophene derivatives were synthesized from carboxamides and organic reagents . These methods suggest that the synthesis of "N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide" would likely involve similar synthetic strategies, including the formation of the tetrazole ring and subsequent amide coupling reactions.

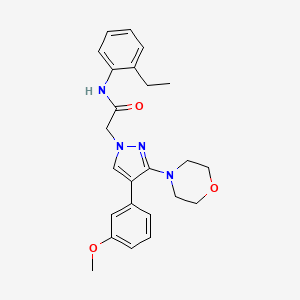

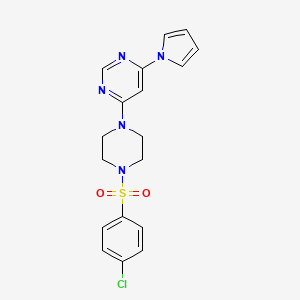

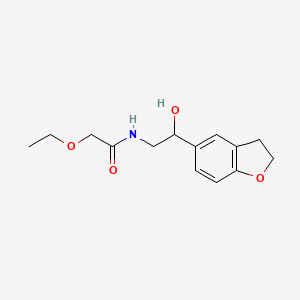

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using spectroscopic methods such as NMR, IR, and sometimes X-ray crystallography . For example, the crystal structure of a benzo[d]imidazole derivative was determined using X-ray crystallography, revealing intermolecular hydrogen bonds . These techniques would be essential in confirming the structure of "N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide" as well.

Chemical Reactions Analysis

The papers do not provide specific reactions for the compound but do describe reactions for structurally related compounds. For instance, benzothiazoles were synthesized through cyclization reactions , and thiophene derivatives were formed through reactions with various organic reagents . These reactions often involve intermediates that can undergo further transformations, suggesting that "N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide" could also participate in similar chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are influenced by their functional groups and molecular structure. For example, the presence of a fluorine atom can affect the compound's lipophilicity and metabolic stability . The tetrazole ring is a bioisostere for the carboxyl group and can impact the compound's acidity and binding properties . The properties of "N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide" would likely be influenced by these functional groups, affecting its solubility, stability, and biological activity.

Aplicaciones Científicas De Investigación

Optimization of PARP Inhibitors

N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide derivatives have been explored as poly(ADP-ribose) polymerase (PARP) inhibitors, showing promising in vitro and in vivo efficacy. These compounds exhibit strong enzyme inhibition and have potential applications in cancer therapy, particularly in enhancing the effectiveness of chemotherapeutic agents and radiotherapy by inhibiting DNA repair mechanisms in cancer cells (Penning et al., 2010).

Antimicrobial Agents

Research on benzimidazole and tetrazole derivatives has highlighted their potential as antimicrobial agents. Synthesis and characterization of such compounds, including their antimicrobial evaluation, suggest their utility in developing new antimicrobial drugs. These compounds could address the growing concern of antimicrobial resistance and offer new therapeutic strategies (Talupur et al., 2021).

Nonlinear Optical Materials

The structural modification of tetrazole-yl acylamide compounds, including those similar to N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide, has been investigated for applications in nonlinear optical (NLO) materials. These materials exhibit significant second harmonic generation (SHG) efficiencies and have potential uses in optical data storage, telecommunications, and laser technology (Liao et al., 2013).

Solid-Phase Synthesis Applications

The solid-phase synthesis approach has been applied to the preparation of various derivatives, including those related to N-benzyl-2-(4-fluorophenyl)-N-phenyl-2H-tetrazole-5-carboxamide. This method offers advantages in synthesizing complex molecules efficiently and could be utilized in the rapid generation of compound libraries for drug discovery (Lee et al., 1999).

Propiedades

IUPAC Name |

N-benzyl-2-(4-fluorophenyl)-N-phenyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN5O/c22-17-11-13-19(14-12-17)27-24-20(23-25-27)21(28)26(18-9-5-2-6-10-18)15-16-7-3-1-4-8-16/h1-14H,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UECWSHQODLZLRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-difluoro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2551944.png)

![((4-Ethyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl)thio)acetic acid](/img/structure/B2551947.png)

![2-[4-[(4-chlorophenyl)methyl]-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2551952.png)

![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-2-naphthamide](/img/structure/B2551954.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2551959.png)

![1H-Pyrrolo[2,3-b]pyridine, 4-(3-bromo-2-thienyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B2551960.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2551961.png)

![4-Fluorobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2551965.png)